An In-depth Technical Guide to Isoxazolidin-3-one: Core Structure, Properties, and Reactivity
An In-depth Technical Guide to Isoxazolidin-3-one: Core Structure, Properties, and Reactivity
Abstract: The isoxazolidin-3-one core is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and synthetic methodology. As a saturated five-membered lactam containing an N-O bond, it possesses a unique combination of structural rigidity, chemical reactivity, and stereochemical complexity. This guide provides a comprehensive technical overview of the fundamental properties of isoxazolidin-3-one, intended for researchers, scientists, and professionals in drug development. We will explore its core structure, tautomeric nature, spectroscopic signature, key reactive sites, and foundational synthetic strategies, grounding the discussion in established chemical principles and field-proven insights.
Core Molecular Structure and Physicochemical Properties
The isoxazolidin-3-one heterocycle is a five-membered ring containing a nitrogen atom at position 2 and an oxygen atom at position 1. The "-3-one" designation indicates a carbonyl group at the C3 position. This arrangement classifies the molecule as a cyclic hydroxamic acid ester, or more commonly, a lactam.
Caption: Reversible proton migration between nitrogen and oxygen.
For simple lactams, the equilibrium overwhelmingly favors the lactam form due to the greater stability of the C=O double bond compared to the C=N double bond. This holds true for isoxazolidin-3-one, and its chemistry is dominated by the properties of the lactam tautomer. However, the existence of the lactim form, even at low concentrations, can influence reactivity, particularly in O-alkylation reactions under specific conditions.
Physicochemical Data Summary
The quantitative properties of the parent isoxazolidin-3-one molecule are summarized below. These values are critical for predicting its behavior in various solvent systems and its suitability for specific applications.
| Property | Value | Source |
| IUPAC Name | 1,2-oxazolidin-3-one | [1] |
| CAS Number | 1192-07-0 | [1] |
| Molecular Formula | C₃H₅NO₂ | [1] |
| Molecular Weight | 87.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 70 °C | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| N-H Acidity (pKa) | ~17 (estimated) | [2] |
Spectroscopic Signature
Characterization of isoxazolidin-3-one and its derivatives relies heavily on standard spectroscopic techniques. While a public spectrum of the unsubstituted parent compound is not available, its expected signature can be reliably predicted from fundamental principles and data from closely related analogs.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
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N-H Stretch: A moderate to sharp absorption is expected in the region of 3200-3300 cm⁻¹ . The position and sharpness depend on the degree of hydrogen bonding.
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C-H Stretch: Aliphatic C-H stretching from the C4 and C5 methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
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C=O Stretch (Amide I band): A strong, sharp absorption is the most prominent feature, expected in the range of 1700-1750 cm⁻¹ . The five-membered ring introduces strain, which typically shifts the carbonyl frequency higher than that of a comparable acyclic amide. For substituted oxazolidin-2-ones, this peak is often observed around 1720-1790 cm⁻¹. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to be simple, showing three distinct signals.
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N-H Proton: A broad singlet, typically in the 7.0-8.5 ppm range. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
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C5-H₂ Protons: These protons are adjacent to the electropositive nitrogen atom. They are expected to appear as a triplet around 3.8-4.2 ppm .
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C4-H₂ Protons: These protons are adjacent to the carbonyl group. They are expected to appear further upfield as a triplet around 2.5-2.9 ppm . The coupling between the C4 and C5 protons would result in a classic A₂X₂ system, presenting as two triplets, assuming similar coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show three signals corresponding to the three carbon atoms in the ring.
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C3 (Carbonyl Carbon): The lactam carbonyl carbon is the most deshielded, appearing significantly downfield in the 170-175 ppm range. [4]* C5 (Methylene Carbon): The carbon adjacent to the ring nitrogen (C5) is expected around 40-45 ppm .
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C4 (Methylene Carbon): The carbon alpha to the carbonyl group (C4) is expected at a slightly higher field, around 30-35 ppm .
Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for C₃H₅NO₂ would be observed at m/z = 87 . Common fragmentation patterns for lactams involve the initial loss of CO (m/z = 59) followed by further fragmentation of the resulting aziridine-type radical cation.
Chemical Reactivity and Synthetic Utility
The chemical behavior of isoxazolidin-3-one is governed by three primary features: the labile N-O bond, the acidic N-H proton, and the electrophilic carbonyl carbon.
N-Functionalization: Alkylation and Acylation
The nitrogen atom's lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. However, the N-H proton is acidic enough (pKa ~17) to be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized N-anion. This anion is a potent nucleophile and readily undergoes reactions with various electrophiles.
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N-Alkylation: Reaction with alkyl halides (R-X) provides N-substituted isoxazolidin-3-ones. This is a foundational method for diversifying the scaffold.
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N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can alter the electronic properties and biological activity of the ring system.
Caption: General workflow for N-alkylation and N-acylation reactions.
Reductive Ring-Opening of the N-O Bond
The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage. This reaction is of paramount importance as it unmasks a 1,3-amino alcohol functionality, a key structural motif in many natural products and pharmaceuticals. [5]Catalytic hydrogenation (e.g., using H₂ with Pd/C, Raney Ni) or dissolving metal reduction (e.g., Zn/acetic acid) are common methods to effect this transformation. [2]The isoxazolidin-3-one ring essentially serves as a masked form of a β-alanine derivative.
Caption: Cleavage of the N-O bond to yield a β-hydroxy amide.
Synthesis of the Isoxazolidin-3-one Core
Multiple strategies exist for constructing the isoxazolidine ring, but the most direct route to the 3-one derivatives involves the cyclization of β-halopropionyl hydroxamates or related precursors.
General Synthetic Approach
A common and reliable method involves the reaction of a 3-halopropionyl derivative (e.g., ethyl 3-bromopropanoate) with hydroxylamine, followed by base-mediated intramolecular cyclization. The initial reaction forms the N-hydroxy amide (hydroxamic acid), which then undergoes an intramolecular Sₙ2 reaction where the hydroxylamine oxygen displaces the halide to form the five-membered ring.
Example Experimental Protocol: Synthesis of Isoxazolidin-3-one
This protocol is a representative procedure based on established chemical principles for lactam formation. [6] Step 1: Formation of Ethyl 3-(hydroxyamino)propanoate
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To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) in methanol at 0 °C, add a solution of sodium methoxide (1.2 eq.) in methanol dropwise. Stir for 30 minutes to generate free hydroxylamine.
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Add ethyl 3-bromopropanoate (1.0 eq.) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
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Upon completion, filter the mixture to remove sodium bromide precipitate. Concentrate the filtrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to Isoxazolidin-3-one
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Dissolve the crude ethyl 3-(hydroxyamino)propanoate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.), portion-wise at 0 °C. Causality: The base deprotonates the hydroxyl group, forming an alkoxide which is a much stronger nucleophile for the subsequent ring-closing reaction.
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After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford pure isoxazolidin-3-one.
Applications in Drug Discovery and Development
The isoxazolidin-3-one scaffold is a valuable building block in medicinal chemistry due to its role as a bioisostere and a constrained pharmacophore.
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Bioisosteric Replacement: The isoxazolidin-3-one ring can act as a bioisosteric replacement for other five-membered heterocycles or even for peptide bonds, offering a way to modify a drug candidate's pharmacokinetic properties (ADME) while retaining biological activity.
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Precursor to β-Amino Acids: As highlighted, the facile ring-opening to β-amino acid derivatives makes this scaffold a key starting point for the synthesis of β-peptides and other peptidomimetics, which often exhibit enhanced stability against enzymatic degradation compared to natural peptides. [7]* Inherent Biological Activity: Derivatives of isoxazolidin-3-one have demonstrated a wide range of pharmacological activities, including use as inhibitors for Chlamydia trachomatis by mechanisms potentially related to iron chelation. [5]The well-known antibiotic Cycloserine is a 4-amino-substituted isoxazolidin-3-one, underscoring the therapeutic potential of this core structure.
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